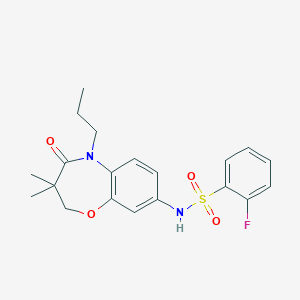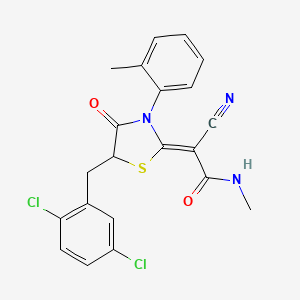
2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Vorbereitungsmethoden
The synthesis of 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a suitable thiol.
Acylation: The final step involves the acylation of the intermediate with cyclohexylacetyl chloride to yield the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the quinazolinone core or the thioether linkage, leading to different products.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: Its unique chemical structure may find applications in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the morpholine ring can enhance binding affinity and selectivity. The thioether linkage may also play a role in modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives and morpholine-containing molecules. Compared to these compounds, 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties.
Some similar compounds include:
- 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- 3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazoline
- N-cyclohexyl-2-(morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their properties and applications.
Eigenschaften
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3S/c1-2-3-11-28-23(30)20-16-19(27-12-14-31-15-13-27)9-10-21(20)26-24(28)32-17-22(29)25-18-7-5-4-6-8-18/h9-10,16,18H,2-8,11-15,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXMMMQRAPCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)


![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)
![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)
![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)

